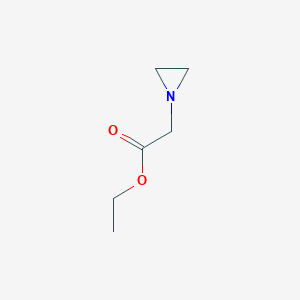

Ethyl aziridin-1-ylacetate

Description

Significance of Aziridine (B145994) Scaffolds in Organic Synthesis

Aziridines, the nitrogen analogs of epoxides, serve as versatile building blocks for the synthesis of a wide array of nitrogen-containing compounds. researchgate.netresearchgate.net Their high reactivity stems from the inherent strain in their three-membered ring structure, making them susceptible to ring-opening reactions with various nucleophiles and electrophiles. researchgate.netrsc.org This reactivity allows for the construction of more complex and stable heterocyclic systems, such as azetidines, imidazoles, and benzodiazepines, many of which exhibit significant biological and industrial importance. researchgate.net

The development of efficient synthetic routes to aziridines has been a long-standing goal for organic chemists. researchgate.netresearchgate.net While early methods were often challenging due to the instability of the aziridine ring, numerous effective strategies are now available, including catalytic alkene aziridination. researchgate.netdigitellinc.com These advancements have made aziridines, including N-H unprotected aziridines, more accessible and have expanded their utility as key intermediates in the synthesis of natural products and other biologically active molecules. researchgate.netnih.gov The ability to undergo stereoselective transformations further enhances their value in asymmetric synthesis. researchgate.net

Overview of Ethyl Aziridin-1-ylacetate in Contemporary Chemical Research

This compound, specifically, has emerged as a valuable and versatile substrate in modern organic synthesis. researchgate.net Its structure incorporates both a reactive aziridine ring and an ester functional group, providing multiple sites for chemical modification. vulcanchem.com This bifunctionality allows for its use as a monomer in the creation of polymers like polyurethane and epoxy resins through ring-opening polymerization. vulcanchem.com Furthermore, its role as a precursor in the synthesis of other compounds, including potential antitumor agents, highlights its significance in medicinal chemistry. nih.govvulcanchem.com

| Property | Value |

| CAS Number | 2144-56-1 lookchem.com |

| Molecular Formula | C6H11NO2 lookchem.comechemi.com |

| Molecular Weight | 129.16 g/mol vulcanchem.comechemi.com |

| Boiling Point | 155.1°C at 760 mmHg lookchem.com |

| Density | 1.091 g/cm³ lookchem.com |

| Flash Point | 68.2°C lookchem.com |

| Vapor Pressure | 3.08 mmHg at 25°C lookchem.com |

The reactivity of this compound is central to its utility. The strained aziridine ring can be readily opened by a variety of nucleophiles, leading to the formation of diverse functionalized amine derivatives. nih.govwikipedia.org This reactivity, coupled with the potential for further transformations of the ester group, makes this compound a powerful tool for the construction of complex molecular architectures.

Synthesis of this compound

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution reaction between ethyleneimine (aziridine) and ethyl chloroacetate (B1199739). lookchem.com This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like benzene. lookchem.com The nitrogen atom of the aziridine acts as the nucleophile, displacing the chloride from ethyl chloroacetate to form the desired product.

Another common approach utilizes the reaction of 2-chloroethyl acetate (B1210297) with aziridine under basic conditions. In this SN2 reaction, the aziridine nitrogen displaces the chloride leaving group. vulcanchem.com The yield of this reaction is influenced by factors such as temperature and the strength of the base used, with optimal conditions often reported at 60°C with potassium carbonate. vulcanchem.com

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the reactivity of its strained aziridine ring. This high reactivity allows it to participate in a variety of synthetically useful transformations, primarily ring-opening and cycloaddition reactions.

Ring-Opening Reactions

The most characteristic reaction of aziridines, including this compound, is nucleophilic ring-opening. wikipedia.org The significant angle strain of the three-membered ring provides the driving force for this process, leading to the formation of more stable, open-chain amine derivatives. researchgate.net

A wide range of nucleophiles can effectively open the aziridine ring. These include:

Alcohols and Amines: These reactions, known as alcoholysis and aminolysis, are essentially the reverse of aziridine formation and yield amino ethers and diamines, respectively. wikipedia.org

Thiols: Thiols are particularly effective at opening the aziridine ring, with the attack typically occurring at the less substituted carbon atom in a regioselective manner. nih.gov

Carbon Nucleophiles: Organometallic reagents such as organolithium and organocuprates are also capable of opening the aziridine ring, forming new carbon-carbon bonds. wikipedia.org

Acetate and Azide (B81097): These nucleophiles can be used in alkylative aziridine ring-opening reactions, where the aziridine nitrogen is first alkylated to form a more reactive aziridinium (B1262131) ion, which is then opened by the external nucleophile. nih.gov This strategy provides a route to N-alkylated amines with concomitant introduction of another functional group. nih.gov

The regioselectivity of the ring-opening reaction is a key consideration. In the case of unsymmetrical aziridines, the nucleophile can attack either of the two ring carbons. The outcome is often influenced by the reaction conditions and the nature of the substituents on the aziridine ring. For instance, in the ethylative ring-opening of 2-benzyloxymethylaziridine with ethyl trifluoromethanesulfonate (B1224126) and sodium acetate, the reaction proceeds with a regioselectivity of 88:12 in acetonitrile. nih.gov

Cycloaddition Reactions

Aziridines can also participate in cycloaddition reactions, serving as precursors to azomethine ylides. wikipedia.orgnih.gov These 1,3-dipoles can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. nih.gov

The formation of the azomethine ylide from an N-substituted aziridine typically occurs through a thermal or photochemical electrocyclic ring-opening reaction. wikipedia.orgnih.gov For this reaction to be effective, the aziridine often requires electron-withdrawing groups on the carbon atoms. wikipedia.org The resulting azomethine ylide can then react with dipolarophiles such as alkenes, alkynes, and ketones. wikipedia.orgnih.gov

For example, the reaction of ethyl diazoacetate with imines, catalyzed by various Lewis acids, can lead to the formation of aziridines. researchgate.net These aziridines can then, in principle, undergo subsequent cycloaddition reactions. The diastereoselectivity of the initial aziridination step is often dependent on the specific catalyst and reaction conditions used.

Applications in Medicinal and Materials Chemistry

The unique reactivity of this compound and other aziridine-containing compounds makes them valuable in both medicinal and materials chemistry.

Medicinal Chemistry

Aziridine-containing compounds have a prominent place in medicinal chemistry due to their diverse biological activities. nih.gov The aziridine moiety is found in several natural products and has been incorporated into numerous synthetic compounds with therapeutic potential. nih.gov

Aziridines are known to act as:

Anticancer agents: Several aziridine-containing compounds, such as Mitomycin C and Thiotepa, are used in chemotherapy due to their antitumor activity. nih.govwikipedia.org They often function as alkylating agents, cross-linking DNA and inhibiting cell division. wikipedia.org this compound itself is considered a precursor for potential antitumor agents. vulcanchem.com

Antibacterial and antifungal agents: The aziridine scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties. nih.gov

Enzyme inhibitors: Certain aziridine derivatives have been reported as cysteine protease inhibitors. nih.gov

The synthesis of various biologically relevant molecules, such as amino alcohols and alkaloids, has been achieved using N-(1-phenylethyl)aziridine-2-carboxylates, which share structural similarities with this compound. nih.gov These syntheses often rely on the regioselective ring-opening of the aziridine ring as a key step. nih.gov

Materials Science

The bifunctional nature of this compound, possessing both a reactive aziridine ring and an ester group, allows for its application in polymer chemistry. vulcanchem.com The ring-opening polymerization of the aziridine group can be initiated to create cross-linked polymer networks. vulcanchem.com This property makes it a useful monomer for the production of materials such as:

Polyurethanes

Epoxy resins

The ability to form cross-linked structures can impart desirable properties to the resulting polymers, such as increased strength, thermal stability, and chemical resistance.

Structure

3D Structure

Properties

CAS No. |

2144-56-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

ethyl 2-(aziridin-1-yl)acetate |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-7-3-4-7/h2-5H2,1H3 |

InChI Key |

FQKZHVKXVZJJNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Aziridine Derivatives, with a Focus on Ethyl Aziridin 1 Ylacetate Precursors

Direct Synthesis of Ethyl Aziridin-1-ylacetate

The most direct route to this compound involves the N-alkylation of an aziridine (B145994) precursor.

Synthetic Approaches involving Ethyleneimine and Chloroacetic Acid Ethyl Ester

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between ethyleneimine (aziridine) and ethyl chloroacetate (B1199739). In this reaction, the nitrogen atom of the highly strained ethyleneimine ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to chlorine. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. This method represents a standard N-alkylation procedure. The alkylation of nucleic acid bases by ethyleneimine derivatives has been studied, demonstrating the reactivity of the aziridine ring as a nucleophile in alkylation reactions. nih.gov

Conceptual Reaction Scheme:

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Ethyleneimine | Ethyl Chloroacetate | This compound | HCl |

General Aziridination Strategies Applicable to Analogous Aziridine Systems

Beyond the direct alkylation to form this compound, numerous general strategies exist for the synthesis of the core aziridine ring, which are applicable to a wide range of derivatives. These methods are broadly categorized into intramolecular cyclization and intermolecular addition reactions.

Intramolecular Cyclization Routes

Intramolecular methods involve the formation of the aziridine ring from a linear precursor containing both the nitrogen atom and a suitable leaving group.

The cyclization of β-haloamines is a classic and widely used method for aziridine synthesis, often referred to as the Gabriel synthesis of aziridines. chempedia.info This reaction proceeds via an intramolecular nucleophilic substitution (SN2) where the amino group displaces a halide on the adjacent carbon. The process is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity. chempedia.infowikipedia.org

Another fundamental approach is the Wenker synthesis, which converts β-amino alcohols into aziridines. wikipedia.orgorganic-chemistry.orgchempedia.infochemeurope.com The process involves two main steps: first, the amino alcohol is reacted with sulfuric acid to form a β-aminoethyl sulfate (B86663) ester. wikipedia.orgyoutube.com In the second step, treatment with a strong base, such as sodium hydroxide, induces an intramolecular cyclization. wikipedia.org The base removes a proton from the amine, and the resulting nucleophilic nitrogen displaces the sulfate group to form the aziridine ring. wikipedia.orgchempedia.info While effective, the harsh acidic and basic conditions of the traditional Wenker synthesis can limit its application to substrates with sensitive functional groups. chempedia.info Consequently, milder and improved variations of this synthesis have been developed. organic-chemistry.org

Comparison of Intramolecular Cyclization Precursors:

| Precursor Type | Key Transformation | Typical Reagents | Reference |

| β-Haloamine | Intramolecular SN2 displacement | Base (e.g., KOH, NaH) | chempedia.info |

| β-Amino Alcohol | Formation of sulfate ester, then cyclization | 1. H₂SO₄; 2. NaOH | wikipedia.orgchempedia.info |

Intermolecular Aziridination Reactions

These strategies involve the construction of the aziridine ring by bringing together two separate molecular entities, typically an olefin and a nitrogen source.

One of the most powerful and versatile methods for aziridine synthesis is the addition of a nitrene, a reactive intermediate containing a monovalent nitrogen atom, to an alkene. youtube.comwikipedia.org This reaction is a direct [2+1] cycloaddition that forms the three-membered ring in a single step.

Nitrenes are highly reactive and are typically generated in situ from various precursors. wikipedia.org Common sources include:

Azides: Thermolysis or photolysis of azides expels nitrogen gas (N₂) to generate the corresponding nitrene. wikipedia.org

Iminoiodinanes: Hypervalent iodine reagents, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), are effective nitrene precursors, particularly in metal-catalyzed reactions. acs.orgchemrxiv.org

Haloamines: Reagents like Chloramine-T and Bromamine-T can serve as nitrene sources, often in the presence of a catalyst. acs.org

The reaction is frequently mediated by transition metal catalysts, such as those based on copper, rhodium, or iron, which form a metal-nitrenoid intermediate. acs.orgnih.govmdpi.com This intermediate then transfers the nitrene group to the olefin. Catalysis often provides better control over the reaction, improving yields and selectivity. acs.orgwikipedia.org The choice of catalyst and nitrene precursor can influence the reaction's efficiency and substrate scope. For example, rhodium(II) catalysts have been shown to be effective in the aziridination of olefins using various N-atom precursors. nih.gov

The mechanism of nitrene addition can proceed through different pathways depending on the spin state of the nitrene. Singlet nitrenes, which are often involved in catalyzed reactions, typically add to alkenes in a concerted fashion, leading to a stereospecific outcome where the stereochemistry of the alkene is retained in the aziridine product. nih.govwikipedia.org In contrast, triplet nitrenes may react via a stepwise mechanism involving a diradical intermediate, which can lead to a loss of stereospecificity. wikipedia.org Recent developments have also explored metal-free aziridination methods, for instance, using visible-light photoexcitation of specific precursors to generate free singlet nitrenes. chemrxiv.orgacs.org

Examples of Nitrene Precursors for Aziridination:

| Nitrene Precursor | Generation Method | Catalyst Often Used | Reference |

| Organic Azides (R-N₃) | Thermolysis or Photolysis | Metal-free or Metal-catalyzed | wikipedia.orgchemrxiv.org |

| PhI=NTs | In situ reaction | Copper, Rhodium, Iron | acs.orgnih.gov |

| Bromamine-T | In situ reaction | Copper | acs.org |

The synthesis of aziridines, particularly those bearing carboxylate functionalities like this compound, is a significant area of research in organic chemistry. These three-membered nitrogen heterocycles are valuable building blocks for more complex nitrogen-containing molecules. Various synthetic strategies have been developed to construct the aziridine ring with control over stereochemistry.

2 Reactions of Diazo Compounds (e.g., Ethyl Diazoacetate) with Imines

One of the most prominent methods for synthesizing aziridine-2-carboxylates involves the reaction of diazo compounds, such as ethyl diazoacetate (EDA), with imines. This reaction is typically catalyzed by a Lewis acid, which activates the imine for nucleophilic attack by the diazo compound. researchgate.netnih.gov A wide array of Lewis acids have been proven effective, including main-group complexes like boron trifluoride etherate (BF₃·OEt₂), transition metal complexes such as copper(II) triflate (Cu(OTf)₂) and zinc(II) triflate (Zn(OTf)₂), and rare-earth metal complexes like ytterbium(III) triflate (Yb(OTf)₃). researchgate.netnih.gov

The reaction generally proceeds with good diastereoselectivity, predominantly forming the cis-aziridine isomer. researchgate.netresearchgate.net However, the degree of selectivity is highly dependent on the specific substrates, the catalyst used, and the solvent conditions. researchgate.netnih.gov For instance, imines derived from benzaldehyde (B42025) tend to yield the cis-aziridine as the major product, whereas imines from sterically hindered aldehydes like trimethylacetaldehyde (B18807) can favor the trans-aziridine. nih.gov Catalysts such as Zn(OTf)₂ and Yb(OTf)₃ have been identified as particularly general and effective for a variety of imines. researchgate.net Tin(IV) chloride (SnCl₄) is also a highly efficient catalyst for this transformation, capable of promoting the reaction at very low catalyst loadings (as low as 0.05 mol%) to give cis-aziridines with high conversion rates. researchgate.net

The proposed mechanism involves the Lewis acid activating the imine, making it more susceptible to a nucleophilic attack by ethyl diazoacetate. researchgate.net This is followed by the elimination of dinitrogen (N₂) and subsequent ring closure to form the aziridine ring.

Table 1: Lewis Acid Catalysts in the Reaction of Imines with Ethyl Diazoacetate

| Catalyst | Typical Substrates | Major Isomer | Reference(s) |

|---|---|---|---|

| BF₃·OEt₂ | Aromatic Imines | cis | researchgate.net, nih.gov |

| Zn(OTf)₂ | Various Aromatic & Aliphatic Imines | cis | researchgate.net, nih.gov |

| Yb(OTf)₃ | Various Aromatic & Aliphatic Imines | cis | researchgate.net, nih.gov |

| SnCl₄ | Various Imines | cis | researchgate.net |

| Bi(OTf)₃ | Aromatic Imines | cis | nih.gov |

| Montmorillonite K-10 | Aromatic Imines | cis | nih.gov |

3 Photochemical and Photocatalytic Aziridination Approaches

Photochemical methods provide an alternative pathway to aziridines, often under mild conditions. One such approach involves the visible-light-promoted cycloaddition of α-diazo esters to hexahydro-1,3,5-triazines, which serve as imine surrogates. nih.gov This reaction can proceed without the need for a photoredox catalyst, offering a straightforward synthesis of aziridines. nih.gov Another photochemical strategy involves the irradiation of a triazole intermediate, which can be formed from the reaction of an azide (B81097) with an alkene. nih.gov Photolysis of the triazole leads to the extrusion of a nitrogen molecule (N₂) and the formation of the aziridine ring. nih.gov

4 Electrochemical Aziridination Methodologies

Electrochemical synthesis represents a modern and sustainable approach to aziridination. These methods can avoid the use of external chemical oxidants, generating hydrogen gas as the only byproduct. researchgate.net An electrochemical oxidative dehydrogenative C(sp³)-H amination has been developed for constructing trans-2,3-disubstituted aziridines. researchgate.net A more recent development is the electrochemical oxidative coupling of alkenes with primary alkyl amines. thieme-connect.de This reaction is conducted in an electrochemical flow reactor, which allows for short reaction times, high yields, and a broad substrate scope. The proposed mechanism involves the anodic oxidation of the alkene, which is then attacked by the amine coupling partner to form the aziridine ring. thieme-connect.de

5 Aza-Darzens Reactions

The aza-Darzens reaction is a classic method for forming aziridines, analogous to the Darzens reaction for epoxides. acs.org It typically involves the condensation of an imine with a carbanion derived from an α-haloester or a related compound. acs.orgyoutube.com A mild and convenient protocol for the synthesis of cis-aziridines utilizes a catalytic amount of a Brønsted acid. organic-chemistry.org In this approach, the reaction between a Schiff base (imine) and a diazo compound is accelerated by the acid, with the desired [2+1] annulation being significantly faster than the decomposition of the diazo compound. organic-chemistry.org

The reaction can also be performed under phase-transfer catalysis conditions. For instance, the enantioselective aza-Darzens reaction of cyclic imines with α-halogenated ketones can be catalyzed by amino-acid-derived bifunctional phosphonium (B103445) salts, yielding structurally dense tri- and tetrasubstituted aziridines in high yields and with excellent stereoselectivities. nih.gov

6 Enamine-Mediated Approaches via Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile, environmentally friendly oxidants used in a wide range of organic transformations, including the synthesis of nitrogen heterocycles. nih.gov While not a direct aziridination of enamines, a closely related transformation is the iodine-mediated oxidative cyclization of enamino-esters to produce 2H-azirine-2-carboxylates. researchgate.net 2H-Azirines are structural isomers of aziridines and are valuable three-membered heterocycles themselves. This reaction can be performed using molecular iodine or through an electrochemical approach where an iodide source acts as a mediator. researchgate.netresearchgate.net The proposed mechanism for the electrochemical method involves the oxidation of iodide to a formal I⁺ species, which reacts with the enamine. Subsequent deprotonation and ring closure yield the azirine ring. researchgate.net Hypervalent iodine(III) reagents have also been used to mediate the intramolecular aziridination of allylic carbamates, demonstrating their utility in forming the aziridine ring under metal-free conditions.

3 Ring Transformation Reactions Leading to Aziridines

Aziridines can be synthesized by the ring transformation of other heterocyclic compounds, most notably oxiranes (epoxides). A general method for producing both racemic and optically active aziridine-2-carboxylic esters starts from the corresponding oxirane-2-carboxylic esters. This transformation involves the opening of the oxirane ring by an azide nucleophile, followed by reduction of the resulting azido (B1232118) alcohol and subsequent ring closure to form the aziridine. This method is particularly valuable as it allows the stereochemistry of the starting epoxide to be transferred to the aziridine product. The conversion of oxiranes to aziridines can also be achieved using phosphorous imines.

4 Stereoselective Synthesis of Aziridine-2-carboxylates

Controlling the stereochemistry of the aziridine ring, especially for multifunctional aziridines like aziridine-2-carboxylates, is of paramount importance. Many of the methodologies described above can be adapted for stereoselective synthesis.

The Lewis acid-catalyzed reaction of imines with ethyl diazoacetate is a powerful tool for stereocontrol. Wulff and co-workers developed a highly effective asymmetric catalytic aziridination (AZ reaction) using a chiral VAPOL-boron Lewis acid. This system provides excellent diastereoselectivity (favoring cis-aziridines) and high enantioselectivity (90-98% ee) for a broad range of imine substrates. The choice of the N-substituent on the imine is also critical for achieving high stereoselectivity.

The aza-Darzens reaction has also been rendered highly stereoselective. The use of a chiral auxiliary on the imine component, such as a tert-butanesulfinyl group, can direct the stereochemical outcome of the reaction with an α-haloester. Furthermore, employing chiral phase-transfer catalysts can achieve high diastereo- and enantioselectivities in the reaction between imines and α-halogenated ketones. nih.gov

Finally, ring transformation from enantiomerically pure oxirane-2-carboxylates provides a reliable route to optically active aziridine-2-carboxylates, preserving the stereochemical integrity of the starting material.

Table 2: Summary of Stereoselective Aziridination Methods

| Method | Chiral Source / Catalyst | Typical Selectivity | Reference(s) |

|---|---|---|---|

| Lewis Acid Catalysis | Chiral VAPOL-Boroxinate Catalyst | High cis-selectivity, 90-98% ee | |

| Aza-Darzens Reaction | Chiral Sulfinamide Auxiliary | High diastereoselectivity | |

| Aza-Darzens Reaction | Chiral Phase-Transfer Catalyst | >20:1 dr, >99.9% ee | nih.gov |

| Ring Transformation | Enantiopure Oxirane Precursor | High, depends on precursor ee |

Chemical Reactivity and Transformation Pathways of Aziridine Scaffolds, with Implications for Ethyl Aziridin 1 Ylacetate

Nucleophilic Ring-Opening Reactions of Aziridines

The most prominent reaction of aziridines is their ring-opening by nucleophiles. This process alleviates the inherent ring strain and is a cornerstone for synthesizing β-functionalized amines. acs.orgmdpi.com The efficiency and pathway of these reactions are contingent on the activation state of the aziridine (B145994). Aziridines are broadly classified as "activated" or "non-activated" based on the electronic properties of the N-substituent. mdpi.com Non-activated aziridines, which bear electron-donating groups like alkyls, are relatively inert and require harsh conditions or activation to react with nucleophiles. mdpi.comnih.gov Conversely, activated aziridines, such as ethyl aziridin-1-ylacetate, feature an electron-withdrawing group on the nitrogen, which makes the ring more electrophilic and thus more reactive towards nucleophilic attack. mdpi.comkchem.org

To facilitate the ring-opening of the often-stable aziridine ring, several activation strategies are employed. These methods aim to increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

A primary strategy for activating non-activated aziridines is through the formation of a highly reactive aziridinium (B1262131) ion. nih.govmdpi.com This is achieved by alkylating the nitrogen atom of the aziridine ring. Electrophiles such as methyl, ethyl, or allyl triflates or halides are used to introduce an alkyl group onto the nitrogen, creating a positively charged, quaternary aziridinium salt. nih.govsemanticscholar.orgnih.gov This process significantly enhances the ring's susceptibility to nucleophilic attack. semanticscholar.org The resulting aziridinium ion is a potent electrophile that can be readily opened by a range of external nucleophiles, such as acetate (B1210297) or azide (B81097), which are added to the reaction. nih.govsemanticscholar.org This "alkylative aziridine ring-opening" provides a direct route to N-alkylated amines that are otherwise difficult to synthesize. nih.gov

For instance, the ethylative ring-opening of 2-benzyloxymethylaziridine can be achieved using ethyl trifluoromethanesulfonate (B1224126) (EtOTf) as the activating agent and sodium acetate as the nucleophile. The reaction proceeds via an ethylated aziridinium ion intermediate. nih.gov

| Entry | Solvent | Overall Yield (%) | Regioselectivity (C3:C2 attack) |

| 1 | CH₃CN | 49 | 88:12 |

| 2 | DMF | 35 | 80:20 |

| 3 | THF | 15 | 85:15 |

Table 1: Results of ethylative aziridine ring-opening of 2-benzyloxymethylaziridine with EtOTf and NaOAc in various solvents. The reaction involves the formation of an aziridinium ion, which is then attacked by the acetate nucleophile. The regioselectivity indicates preferential attack at the less substituted C3 carbon. Data sourced from nih.gov.

The presence of an electron-withdrawing group (EWG) on the aziridine nitrogen is a fundamental strategy for activation. mdpi.comnih.gov Groups such as sulfonyl (e.g., tosyl), acyl (e.g., acetyl), or carboxylate esters (e.g., the ethoxycarbonylmethyl group in this compound) render the ring carbons more electrophilic and stabilize the developing negative charge on the nitrogen atom as it becomes a better leaving group. kchem.orgnih.govnih.gov This activation makes the aziridine ring readily susceptible to cleavage by a wide array of nucleophiles, even under mild conditions. mdpi.com

Computational studies have quantified the activating effect of these substituents. The energy barrier for the N-inversion process in aziridines is significantly lowered by the presence of an EWG, which correlates with increased reactivity in ring-opening reactions. kchem.org For example, an N-CO₂Me group, structurally similar to the substituent in this compound, dramatically lowers the N-inversion energy barrier compared to N-alkyl or N-H aziridines, and shows high reactivity towards nucleophilic attack. kchem.org Quantum chemical studies further show that EWGs lower the activation energy of the ring-opening reaction by creating a more favorable orbital interaction between the nucleophile and the aziridine ring. nih.gov

| N-Substituent (R) | N-Inversion Energy (kcal/mol) |

| CHMePh | 17.06 |

| Me | 16.97 |

| H | 16.64 |

| SO₂Ph | 12.18 |

| Ph | 8.91 |

| COPh | 5.75 |

| CO₂Me | 5.48 |

Table 2: Calculated N-inversion energy barriers for various N-substituted aziridines. Electron-withdrawing groups like CO₂Me significantly lower the barrier, which is indicative of higher ring reactivity. Data sourced from B3LYP/6-31+G calculations. kchem.org*

In addition to N-alkylation, other electrophiles can be used to activate the aziridine ring, particularly non-activated ones. Lewis acids and protic acids are commonly employed for this purpose. mdpi.comnih.gov A Lewis acid can coordinate to the lone pair of electrons on the aziridine nitrogen, which increases the electrophilic character of the ring carbons and facilitates nucleophilic attack. mdpi.comacs.org Similarly, in the presence of a protic acid, protonation of the nitrogen atom forms an aziridinium ion, which is then readily opened by a nucleophile. nih.gov This type of activation is crucial for reactions involving weaker nucleophiles or less reactive aziridine substrates.

When an unsymmetrical aziridine undergoes ring-opening, the nucleophile can attack one of two different ring carbons (C2 or C3). The outcome of this choice is known as regioselectivity and is a critical aspect of aziridine chemistry.

The regioselectivity of aziridine ring-opening is governed by a combination of steric and electronic factors, as well as the reaction conditions and the nature of the nucleophile. nih.govrsc.org

For N-activated aziridines, such as those bearing sulfonyl or carboxylate groups like this compound, the reaction with a nucleophile generally proceeds via an S_N2-type mechanism. acs.org In this case, the nucleophile typically attacks the less sterically hindered carbon atom. acs.orgrsc.org For a 2-substituted aziridine, this would be the C3 position. nih.gov This preference is observed in the ring-opening of serine-derived aziridines, where nucleophiles preferentially add to the unsubstituted β-carbon. rsc.org

However, the electronic properties of substituents on the aziridine carbons can override steric considerations. nih.govacs.org For instance, the presence of an electron-withdrawing group like a carboxylate ester on a carbon atom can direct the nucleophilic attack to that more substituted (C2) position, even if it is more sterically crowded. nih.govacs.org This is because such a group can stabilize the partial negative charge that develops on the carbon atom in the transition state of an S_N2-like reaction.

In the case of aziridinium ions formed from non-activated aziridines, the regioselectivity is more complex. Under neutral or basic conditions, S_N2-like attack at the less substituted carbon (pathway 'a' in Scheme 1) is common. nih.gov Under acidic conditions, the reaction may gain more S_N1-like character. In this scenario, a partial positive charge (carbocation) builds up on the more substituted carbon, making it the preferred site of attack (pathway 'b'). nih.govrsc.org Therefore, the regiochemical outcome can often be controlled by the choice of activating electrophile and reaction conditions. nih.gov

| Aziridine Substrate | Activating Agent / Conditions | Nucleophile | Major Attack Site |

| 2-(γ-Silylated hydroxy)alkyl aziridine | Acetic Acid | Acetate | C3 (less substituted) |

| 2-(γ-Keto)alkyl aziridine | Trifluoroacetic Acid | H₂O | C2 (more substituted) |

| N-Boc-aziridine-2-carboxylate | Basic/Neutral | Fluoride | C2 (more substituted) |

| N-Tosyl-aziridine-2-carboxylate | Basic/Neutral | Fluoride | C3 (less substituted) |

Table 3: Examples of regioselectivity in the ring-opening of 2-substituted aziridines. The site of nucleophilic attack is highly dependent on the substituents on both the nitrogen and carbon atoms of the ring, as well as the reaction conditions. Data sourced from nih.govnih.gov.

Regioselectivity and Stereoselectivity in Ring Opening

Control by Electrophiles and Nucleophiles

The regioselectivity of aziridine ring-opening is a critical aspect of their synthetic utility and is significantly influenced by both electrophiles and nucleophiles. frontiersin.orgresearchgate.net Non-activated aziridines, those with electron-donating groups on the nitrogen, are relatively inert and require activation by an electrophile prior to nucleophilic attack. nih.gov This activation typically involves the formation of a more reactive aziridinium ion. nih.govnih.gov

In the case of activated aziridines, such as N-acyl or N-sulfonyl aziridines, the electron-withdrawing group facilitates ring-opening by stabilizing the developing negative charge on the nitrogen atom. mdpi.com The regiochemical outcome of the nucleophilic attack on these activated aziridines is governed by a combination of steric and electronic factors. Generally, nucleophiles will attack the least sterically hindered carbon of the aziridine ring, following an SN2-type mechanism. rsc.org However, the nature of the substituent on the aziridine ring can also direct the nucleophile to a specific carbon. frontiersin.orgnih.gov For instance, the presence of a group capable of stabilizing a positive charge can favor attack at the more substituted carbon.

Scope of Nucleophiles in Aziridine Ring Opening

A wide variety of nucleophiles can be employed to open the aziridine ring, leading to diverse and valuable difunctionalized amine products. mdpi.comresearchgate.net The choice of nucleophile is a key determinant of the final product's functionality.

Oxygen Nucleophiles (e.g., Alcohols, Water, Acetate)

Oxygen-based nucleophiles are commonly used in the ring-opening of aziridines. Water, in the presence of an acid catalyst, can open the aziridine ring to produce amino alcohols. frontiersin.orgnih.gov Alcohols can also act as nucleophiles, yielding amino ethers. Acetate has been shown to be an effective nucleophile for the ring-opening of N-alkylated aziridinium ions, providing a route to N-alkylated amino acetates. nih.govnih.gov The regioselectivity of these reactions is often high, with the nucleophile attacking the less substituted carbon of the aziridine. rsc.org

Nitrogen Nucleophiles (e.g., Amines, Azide)

Nitrogen nucleophiles, such as amines and azide ions, are also effective for the ring-opening of aziridines, leading to the formation of vicinal diamines and azido (B1232118) amines, respectively. researchgate.netresearchgate.net The reaction of aziridines with amines can be achieved under mild, catalyst-free conditions. rsc.orgrsc.org A variety of primary and secondary amines can serve as nucleophiles, and the reaction typically proceeds with high regioselectivity at the less hindered β-carbon of the aziridine. rsc.org The azide ion is another powerful nucleophile that opens the aziridine ring to provide azido amines, which are versatile intermediates for further transformations. nih.govnih.gov

Carbon Nucleophiles (e.g., Organolithium Reagents, Organocuprates, Grignard Reagents)

The use of carbon-centered nucleophiles in the ring-opening of aziridines is a significant strategy for constructing carbon-carbon bonds. researchgate.net Organolithium reagents, organocuprates, and Grignard reagents have all been successfully employed to open the aziridine ring. clockss.org However, unlike heteroatom nucleophiles, the regioselectivity of carbon nucleophile attack can be less predictable and may result in a mixture of products. clockss.org The choice of the specific carbon nucleophile and the reaction conditions can influence the outcome. For instance, enolates derived from esters have been used as effective carbon nucleophiles in the ring-opening of activated aziridines. mdpi.com

Subsequent Cyclization of Ring-Opened Products to Azaheterocycles

The products obtained from the ring-opening of aziridines are often valuable intermediates for the synthesis of various nitrogen-containing heterocycles (azaheterocycles). frontiersin.orgnih.gov The difunctional nature of the ring-opened products allows for subsequent intramolecular cyclization reactions, leading to the formation of new ring systems. nih.gov

For example, the amino alcohol products resulting from the ring-opening with oxygen nucleophiles can be cyclized to form lactams or cyclic amines. rsc.orgresearchgate.net Similarly, products from ring-opening with other nucleophiles can be designed to undergo cyclization to afford a diverse range of azaheterocycles, such as pyrrolidines and piperidines. frontiersin.orgnih.gov This strategy of aziridine ring-opening followed by cyclization provides a powerful and flexible approach to the synthesis of complex nitrogen-containing molecules. nih.gov

Cycloaddition Reactions Involving Aziridine Moieties

Beyond ring-opening reactions, aziridines can also participate in cycloaddition reactions, serving as valuable synthons for the construction of five-membered heterocyclic rings. sioc-journal.cnresearchgate.net These reactions typically involve the in-situ generation of an azomethine ylide from the aziridine, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. sioc-journal.cnnih.gov

The formation of the azomethine ylide can be achieved through either thermal or photochemical ring-opening of the aziridine, involving the cleavage of a carbon-carbon bond. acs.org Lewis acids can also promote the formation of zwitterionic intermediates from aziridines, which can then participate in formal [3+2] cycloadditions. researchgate.netacs.org A wide range of dipolarophiles, including alkenes, alkynes, aldehydes, and imines, can be used in these reactions. sioc-journal.cnorganic-chemistry.orgthieme-connect.comresearchgate.net Recent advancements have also demonstrated the use of visible-light photocatalysis to drive these cycloaddition reactions, offering a more sustainable and efficient method. nih.govorganic-chemistry.orgthieme-connect.comrsc.org These cycloaddition strategies provide a powerful tool for the rapid construction of complex, densely functionalized pyrrolidine (B122466) and other five-membered azaheterocyclic frameworks. rsc.orgrsc.org

1,3-Dipolar Cycloadditions via Azomethine Ylide Intermediates

1,3-Dipolar cycloaddition reactions involving azomethine ylides represent a powerful and atom-economical method for the synthesis of pyrrolidines and related five-membered heterocyclic structures. wikipedia.orgnih.gov These reactions proceed with high stereoselectivity and regioselectivity, allowing for the creation of multiple new stereocenters in a single step. wikipedia.org Azomethine ylides are 1,3-dipoles of the allyl anion type, with four electrons distributed across a C-N-C framework. mdpi.com

Azomethine ylides can be generated from aziridines through either thermal or photochemical ring-opening reactions. wikipedia.orgrsc.org The stereochemical outcome of this electrocyclic ring-opening is governed by the Woodward-Hoffmann rules. wikipedia.org

Thermal Ring-Opening: Heating N-substituted aziridines with electron-withdrawing groups on the carbon atoms leads to a conrotatory ring-opening to form the corresponding azomethine ylide. wikipedia.orgresearchgate.net This method is a convenient way to generate these reactive intermediates. researchgate.net However, it often requires high temperatures, typically between 140 and 220 °C. rsc.org

Photochemical Ring-Opening: In contrast, the photochemical ring-opening of aziridines proceeds via a disrotatory process. wikipedia.org While this method can be an alternative to thermal conditions, it has historically involved the use of high-energy UV light. rsc.org Recent advancements have explored the use of visible-light photocatalysis to generate azomethine ylides from aziridines under milder conditions. rsc.orgrsc.org This approach involves consecutive electron-transfer processes to facilitate the formation of the reactive ylide intermediate. rsc.org

The choice between thermal and photochemical methods can influence the geometry of the resulting azomethine ylide, which in turn affects the stereochemistry of subsequent cycloaddition reactions. wikipedia.org

Once generated, azomethine ylides are readily trapped by a wide range of dipolarophiles in [3+2] cycloaddition reactions to yield five-membered heterocycles. wikipedia.orgwikipedia.org The most commonly employed dipolarophiles are alkenes and alkynes, particularly those activated by electron-withdrawing groups, which lead to the formation of pyrrolidines and pyrrolines, respectively. wikipedia.orgmdpi.com

However, the scope of suitable dipolarophiles extends beyond simple alkenes and alkynes:

Carbonyl Compounds: Aldehydes and ketones are effective dipolarophiles, reacting with azomethine ylides to form oxazolidine (B1195125) derivatives. nih.govmdpi.com This reaction has been demonstrated with various aldehydes, including formaldehyde, as well as with ketones. nih.gov

Nitriles: The reaction of azomethine ylides with nitriles can also occur, leading to the formation of nitrogen-containing heterocycles. wikipedia.org

Other Heteroatomic Dipolarophiles: Less common but still viable dipolarophiles include thiocarbonyls, isothiocyanates, imines, isocyanates, nitroso compounds, and azo derivatives. mdpi.com

The reactivity of the dipolarophile is a key factor in the success of the cycloaddition. While electron-deficient π-systems are typical reaction partners, cycloadditions with less activated or even unactivated alkenes have been achieved, sometimes requiring metal catalysis to enhance reactivity. wikipedia.orgresearchgate.net

Table 1: Examples of Dipolarophiles in Azomethine Ylide Cycloadditions

| Dipolarophile Class | Example(s) | Resulting Heterocycle |

|---|---|---|

| Alkenes | Electron-deficient alkenes (e.g., acrylates, maleates) | Pyrrolidines |

| Alkynes | Alkynes | Pyrrolines |

| Carbonyl Compounds | Aldehydes, Ketones | Oxazolidines |

| Nitriles | Nitriles | Nitrogen Heterocycles |

| Imines | Imines | Imidazolidines |

Enantioselective [3+2] Cycloaddition

The development of enantioselective [3+2] cycloaddition reactions of azomethine ylides is a significant area of research, as it allows for the synthesis of chiral pyrrolidine scaffolds, which are important structural motifs in many natural products and pharmaceuticals. portico.orgacs.org

Several strategies have been developed to achieve high enantioselectivity:

Chiral Catalysts: The use of chiral metal catalysts, often based on silver (Ag) or copper (Cu), in combination with chiral ligands has proven to be highly effective. acs.orgacs.org These catalysts can create a chiral environment around the azomethine ylide, effectively blocking one of its enantiotopic faces and directing the approach of the dipolarophile. acs.org For instance, Ag(I) catalysts with chiral ferrocenyl phosphine (B1218219) ligands have been shown to achieve high enantioselectivities (up to 97% ee). acs.org

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can also be used to catalyze enantioselective [3+2] cycloadditions. portico.org This approach often relies on the formation of a chiral iminium ion intermediate, which activates the dipolarophile towards the cycloaddition. portico.org

Relay Catalysis: In some cases, a relay catalytic process is employed, where one catalyst promotes the formation of the azomethine ylide intermediate, and a second, chiral catalyst mediates the enantioselective cycloaddition step. researchgate.netscispace.com

These enantioselective methods can establish up to four new contiguous stereocenters in a single reaction, making them highly valuable tools in asymmetric synthesis. acs.org

Anomalous [5+1] Cycloaddition Reactions of Donor-Acceptor Aziridines

While [3+2] cycloadditions are the most common reaction pathway for azomethine ylides, other modes of reactivity have been discovered. Donor-acceptor (D-A) aziridines, which possess both an electron-donating and an electron-accepting group, can undergo anomalous cycloaddition reactions.

Recently, a metal-free [5+1] cycloaddition reaction of D-A aziridines with 2-(2-isocyanoethyl)indoles has been reported. rsc.orgrsc.org This reaction proceeds under mild conditions and provides a route to 2H-1,4-oxazines containing an indole (B1671886) skeleton in good yields. rsc.org Mechanistic studies, including control experiments and DFT calculations, suggest that the free N-H group of the indole is crucial for this transformation, likely participating in hydrogen bonding that lowers the activation energy of the reaction. rsc.org Molecular sieves also play a role in stabilizing the azomethine ylide intermediate. rsc.org This novel reactivity expands the synthetic utility of D-A aziridines beyond traditional [3+n] cycloadditions. sioc-journal.cn

Pauson-Khand Analogous Cycloadditions with Nitrenes

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that traditionally involves an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. thieme.deresearchgate.net Recently, an analogous reaction has been developed that utilizes nitrenes as a "N1" building block in place of carbon monoxide. nih.govchemrxiv.org

This Pauson-Khand-type reaction involves the cycloaddition of a non-conjugated diene with a nitrene precursor, often generated photochemically. thieme.dechemrxiv.org The reaction is thought to proceed through the triplet state of the nitrene, which undergoes a stepwise mechanism. thieme.de This process allows for the rapid synthesis of bicyclic nitrogen-containing heterocycles that are bioisosteres of common saturated heterocycles like piperidine (B6355638) and morpholine. chemrxiv.org While direct involvement of aziridines as the nitrene source in this specific transformation is not the primary focus, the underlying principle of using a nitrogen-atom transfer agent in a formal [2+2+1] cycloaddition represents a novel approach to heterocycle synthesis. A reductive aza-Pauson-Khand reaction of alkynes and nitriles with Co₂(CO)₈ has also been developed to produce bicyclic α,β-unsaturated γ-lactams. researchgate.netchemistryviews.org

Other Transformation Reactions

Beyond cycloadditions, aziridines undergo a variety of other useful transformations, primarily driven by nucleophilic ring-opening reactions. wikipedia.org The inherent ring strain of the three-membered ring makes aziridines susceptible to attack by a wide range of nucleophiles. wikipedia.orgacs.org

These reactions include:

Friedel-Crafts-type Alkylation: Activated aziridines can undergo SN2-type ring-opening with electron-rich arenes and heteroarenes in the presence of a catalytic amount of an aminium radical-cation salt (e.g., "Magic Blue"). acs.org This provides a route to 2,2-diarylethylamines. acs.org

Domino Ring-Opening Cyclization (DROC): In certain cases, the initial ring-opening of an aziridine can be followed by an intramolecular cyclization, leading to more complex heterocyclic scaffolds. acs.org For example, the reaction of aziridines with 1,3-dimethylindole (B1617634) can yield hexahydropyrrolo[2,3-b]indole derivatives. acs.org

Reductive and Nucleophilic Ring-Opening: The aziridine ring can be opened reductively or by various nucleophiles to introduce different functional groups. acs.org For instance, photoredox catalysis can be used for the N-N bond cleavage of phthalimidoaziridines to afford unprotected or derivatized aziridines under mild conditions. acs.org

These diverse transformation reactions highlight the utility of the aziridine scaffold as a versatile intermediate in the synthesis of a wide range of nitrogen-containing molecules. mdpi.com

Rearrangement Reactions

Rearrangement reactions of aziridine scaffolds, such as that found in this compound, are diverse and provide synthetically valuable routes to a range of nitrogen-containing heterocycles. These transformations involve the cleavage and formation of bonds within the molecule, leading to a new atomic arrangement. Key examples of such rearrangements include isomerization to oxazolines and ring-expansion reactions.

One notable rearrangement pathway for N-acylaziridines is the isomerization to 2-oxazolines. This transformation can be catalyzed by Lewis acids and is believed to proceed through a proposed SNi (substitution nucleophilic internal) mechanism. Theoretical studies using molecular orbital calculations on model compounds like 1-formylaziridine have been conducted to elucidate the reaction pathway. These calculations, along with experimental results, suggest that the isomerization is facilitated in the presence of weak nucleophiles. d-nb.infonih.gov For instance, the activation energy for the isomerization of N-protonated 1-formylaziridine to the corresponding N-protonated oxazoline (B21484) was estimated to be 38.9 kcal/mol. nih.gov The introduction of a methyl substituent on the aziridine ring was found to lower this activation energy by approximately 10 kcal/mol, indicating that substitution can significantly influence the reaction rate. nih.gov

A particularly relevant and well-documented rearrangement is the electrophilic ring expansion of aziridines to form oxazoline derivatives. A study by Lei and Xu (2022) details a catalyst-free method for the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates through the reaction of 2-arylaziridines with alkyl 2-diazo-3-oxoalkanoates under microwave heating. d-nb.info This reaction proceeds via a proposed Wolff rearrangement of the diazo compound to generate a ketene (B1206846) intermediate. The nucleophilic aziridine then attacks the ketene, leading to a zwitterionic intermediate that undergoes ring opening to form a stabilized carbocation. Subsequent intramolecular cyclization and isomerization yield the final oxazoline product. d-nb.info

The efficiency of this rearrangement is influenced by the nature of the substituents on both the aziridine and the diazo compound. The table below presents detailed research findings from this study, showcasing the yields of various ethyl 2-(oxazolin-2-yl)alkanoates synthesized through this rearrangement pathway.

| Entry | Aziridine Reactant | Diazo Ester Reactant | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenylaziridine (B142167) | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)acetate | 85 |

| 2 | 2-(4-Methylphenyl)aziridine | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(5-(p-tolyl)-4,5-dihydrooxazol-2-yl)acetate | 88 |

| 3 | 2-(4-Methoxyphenyl)aziridine | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(5-(4-methoxyphenyl)-4,5-dihydrooxazol-2-yl)acetate | 82 |

| 4 | 2-(4-Chlorophenyl)aziridine | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)acetate | 91 |

| 5 | 2-(Naphthalen-2-yl)aziridine | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(5-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)acetate | 80 |

| 6 | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)acetate | 75 |

| 7 | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-diazo-3-oxopentanoate | Ethyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate | 83 |

| 8 | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | Ethyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)-2-phenylacetate | 73 |

| 9 | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-diazo-3-oxohept-6-enoate | Ethyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)hex-5-enoate | 94 |

This data highlights the synthetic utility of aziridine rearrangements in constructing more complex heterocyclic systems. While this specific study does not use this compound as a starting material, the principles of aziridine ring reactivity, particularly with an electron-withdrawing group on the nitrogen, are well-illustrated. The ethoxycarbonyl group in this compound would similarly activate the ring, making it a viable substrate for analogous rearrangement reactions. Further research could explore the direct application of such rearrangement strategies to this compound and its derivatives.

Mechanistic Elucidation and Theoretical Studies of Aziridine Transformations

Computational Investigations of Reaction Pathways

Theoretical chemistry provides powerful tools to map the energetic landscapes of chemical reactions, offering insights into the feasibility and selectivity of different pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms. DFT calculations have been employed to model the reaction of aziridine (B145994) derivatives with carbon dioxide, revealing that the process initiates by coordinating a CO2 molecule to the nitrogen atom, followed by a nucleophilic interaction leading to ring-opening. researchgate.net For substituted aziridines, these calculations can predict the regioselectivity, determining whether a 4-oxazolidinone (B12829736) or a 5-oxazolidinone (B12669149) is the favored product. researchgate.net The method is also capable of modeling the polymerization of aziridine in an acidic medium, calculating the thermodynamic and kinetic parameters for the sequential stages of the reaction. researchgate.net

DFT studies are not limited to reaction mechanisms. They are also used to compare optimized molecular structures with experimentally determined ones and to analyze electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding reactivity. researchgate.netnih.govdntb.gov.ua In the context of synthesizing complex molecules, DFT can elucidate the reaction mechanism of esterification to form ethyl acetate (B1210297) derivatives, identifying the rate-determining step and the most favorable sequence for adding reagents. nih.gov

Table 1: Applications of DFT in Aziridine Chemistry

| Area of Study | Key Findings from DFT Calculations | References |

|---|---|---|

| Reaction with CO2 | Elucidates a mechanism involving initial CO2 coordination to the aziridine nitrogen, followed by ring-opening. Predicts regioselectivity in substituted aziridines. | researchgate.net |

| Polymerization | Models the step-by-step process of acid-catalyzed polymerization, providing free enthalpies and activation energies for each step. | researchgate.net |

| Structure & Electronics | Optimizes molecular geometries for comparison with experimental data. Calculates HOMO-LUMO gaps to assess chemical reactivity and stability. | researchgate.netnih.govdntb.gov.ua |

| Synthesis Mechanism | Investigates the potential energy surface of formation reactions, identifying transition states and rate-determining steps. | nih.gov |

Bond Evolution Theory (BET) offers a more detailed perspective on reaction mechanisms by analyzing the topological changes in the electron localization function (ELF) along the reaction coordinate. dntb.gov.ua This approach allows for the precise identification of bond formation and cleavage events. researchgate.net A BET study on the cyclocondensation of an ethyl acetate derivative with ethylenediamine (B42938) revealed that the reaction proceeds through several distinct steps, each composed of multiple "structural stability domains" (SSDs). researchgate.net

The analysis showed that for each step, the formation of a new nitrogen-carbon bond occurs in an early SSD, followed by the cleavage of a nitrogen-hydrogen bond and the restoration of the nitrogen lone pair in a subsequent SSD. researchgate.net The final event is the formation of an oxygen-hydrogen bond. researchgate.net This detailed breakdown confirms that the N-C bond formation consistently precedes the O-H bond formation in these transformations. researchgate.net Such insights are critical for a fundamental understanding of the electronic rearrangements that constitute a chemical reaction. chemrxiv.org

Table 2: Sequential Chemical Events in a Reaction Step Analyzed by BET

| Structural Stability Domain (SSD) | Key Chemical Event | Reference |

|---|---|---|

| SSD-I | Reactants approach | researchgate.net |

| SSD-II | Formation of N-C bond | researchgate.net |

| SSD-III | Cleavage of N-H bond; restoration of N lone pair | researchgate.net |

| SSD-IV | Formation of O-H bond | researchgate.net |

Understanding Intermediates and Transition States

The course of a chemical reaction is dictated by the intermediates and transition states that form along the reaction pathway. For aziridines, several key intermediates have been identified and studied.

Ring expansion reactions of aziridines can proceed through zwitterionic intermediates known as aziridinium (B1262131) ylides. These are commonly formed when an aziridine, particularly one bearing an electron-withdrawing group like in ethyl aziridin-1-ylacetate, reacts with a carbene or metal-carbenoid. nih.govmdpi.com The nucleophilic nitrogen of the aziridine traps the electrophilic carbene, forming the ylide. nih.gov

Once formed, these highly reactive ylides can undergo sigmatropic rearrangements. springernature.com For example, a nih.govrsc.org-Stevens rearrangement can lead to the one-carbon ring expansion of an aziridine to an azetidine. nih.gov Alternatively, a pseudo- rsc.orgresearchgate.net-sigmatropic rearrangement of an aziridinium ylide generated from a vinyl diazoacetate can expand the three-membered ring to a six-membered dehydropiperidine scaffold. springernature.com The stability and reactivity of these zwitterionic intermediates are central to the success and selectivity of these powerful synthetic transformations. nih.govspringernature.com

The aziridine ring itself is often constructed via nitrene transfer reactions to alkenes. While some of these reactions are concerted, many proceed through radical pathways, especially when catalyzed by transition metals like cobalt or iron. nih.govresearchgate.netuva.nl In these mechanisms, the catalyst activates a nitrene precursor (e.g., an organic azide) to form a metal-nitrene radical intermediate. researchgate.netnih.gov This species possesses significant radical character on the nitrogen atom. researchgate.netuva.nl

The reaction then proceeds in a stepwise manner: the nitrene radical adds to the alkene to form a carbon-centered radical intermediate. researchgate.netnih.gov This intermediate subsequently undergoes intramolecular cyclization (radical rebound) to form the aziridine ring and regenerate the catalyst. nih.govmdpi.com Evidence for these radical pathways includes the observation of reduced stereospecificity when using cis- or trans-alkenes and the inhibition of the reaction in the presence of radical trapping agents like TEMPO. nih.gov The generation of transient N-aziridinyl radicals has also been demonstrated as a method for transferring an intact aziridine group to an olefin. nih.gov

The aziridinium ion is a key reactive intermediate in many transformations of non-activated aziridines, which bear electron-donating groups on the nitrogen. nih.gov These stable aziridines require activation by an external electrophile (like a proton or an acyl group) to form the quaternary aziridinium ion, which is then susceptible to nucleophilic attack and ring-opening. mdpi.com The isolation of an aziridinium ion is typically difficult due to its high reactivity, though stable versions have been generated and characterized spectroscopically when paired with a non-nucleophilic counter-anion. nih.gov

Aziridines with electron-withdrawing groups, such as this compound, are considered "activated" and can react with nucleophiles without an additional activating agent. nih.gov However, their reactivity can be further tuned, and stable N-alkylated aziridinium ions can be prepared from them. For instance, reaction with reagents like methyl trifluoromethanesulfonate (B1224126) can generate a stable methylaziridinium ion, which can then be reacted with various external nucleophiles in a regio- and stereoselective manner. rsc.orgnih.gov This alkylative aziridine ring-opening provides a versatile route to highly functionalized acyclic amine derivatives. nih.gov The stability and subsequent fate of the aziridinium ion depend on factors like the substituents on the ring, the nature of the electrophile used for its formation, and the incoming nucleophile. nih.govresearchgate.net

Table 3: Formation and Reaction of Aziridinium Ions

| Aziridine Type | Activation Method | Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|---|

| Non-activated | Addition of external electrophile (H+, RCO+, TMS+) | Transient Aziridinium Ion | Ring-opening by counter-nucleophile | mdpi.com |

| Activated/Non-activated | Alkylation (e.g., with methyl triflate) | Stable Alkylaziridinium Ion | Ring-opening by external nucleophiles (azide, acetate, cyanide) | nih.gov |

| Bicyclic Precursor | Intramolecular nucleophilic attack | Bicyclic Aziridinium Ion | Ring-expansion with incoming nucleophile | nih.gov |

Azomethine Ylide Generation and Reactivity

This compound is a key substrate for the generation of azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These reactive intermediates are typically formed in situ from the thermal or photochemical ring-opening of the aziridine. nih.gov The process involves the cleavage of the carbon-carbon bond of the three-membered ring. In line with the Woodward-Hoffmann rules, the thermal ring-opening proceeds through a conrotatory mechanism, while the photochemical pathway is disrotatory. wikipedia.org

Once generated, these azomethine ylides are highly valuable in synthetic chemistry, particularly in [3+2] cycloaddition reactions with various dipolarophiles (unsaturated 2π-electron components). nih.gov This methodology provides a powerful and often highly stereoselective route to synthesize five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolines. wikipedia.org The reaction has the potential to create up to four new contiguous stereocenters in a single step. wikipedia.orgnih.gov The stereochemistry of the resulting cycloadduct can often be controlled, as the ylide can be trapped by a dipolarophile before its initial stereochemistry scrambles. wikipedia.org The high reactivity and transient nature of azomethine ylides mean they are almost always generated and used immediately in the reaction mixture. nih.govnih.gov

The generation of azomethine ylides can also be achieved through other methods, such as the condensation of an aldehyde with an amine or the dehydrohalogenation of iminium salts. nih.gov However, the ring-opening of activated aziridines like this compound remains a common and efficient strategy.

Steric and Electronic Effects on Reactivity and Selectivity

The chemical behavior of this compound, particularly its reactivity and the selectivity of its transformations, is profoundly influenced by both steric and electronic factors. nih.govresearchgate.net These effects, stemming from the substituents attached to the aziridine ring, dictate the facility of ring-opening, the regiochemistry of nucleophilic attack, and the stereochemical outcome of subsequent reactions. researchgate.netfrontiersin.org

Influence of Substituent Electronic Character

The electronic nature of the substituent on the aziridine nitrogen is a critical determinant of the ring's reactivity. The presence of an electron-withdrawing group, such as the ethoxycarbonylmethyl group in this compound, "activates" the aziridine ring. nih.govnih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and facilitating ring-opening reactions. nih.govresearchgate.net In contrast, aziridines bearing electron-donating groups on the nitrogen are considered "non-activated" and are substantially more inert towards nucleophiles unless activated by an external agent like an acid. nih.govnih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to quantify the influence of N-substituents on the stability and reactivity of the aziridine ring. For instance, the N-inversion energy barrier is significantly lowered by electron-withdrawing substituents compared to alkyl or hydrogen substituents, which can influence the conformational dynamics and reactivity of the molecule. researchgate.net

| N-Substituent (R) | Substituent Type | Calculated N-Inversion Energy (kcal/mol) researchgate.net | Effect on Reactivity |

|---|---|---|---|

| -CHMePh | Electron-Donating (Alkyl) | 17.06 | Deactivated |

| -Me | Electron-Donating (Alkyl) | 16.97 | Deactivated |

| -H | Neutral | 16.64 | Non-activated |

| -Ph | Electron-Withdrawing (Aryl) | 8.91 | Activated |

| -COPh | Strongly Electron-Withdrawing (Acyl) | 5.75 | Strongly Activated |

This table presents data on various N-substituted aziridines to illustrate the principle of electronic activation relevant to this compound.

Steric Hindrance in Aziridine Ring Systems

Steric hindrance plays a crucial role in determining the regioselectivity of ring-opening reactions in substituted aziridines. nih.gov In nucleophilic ring-opening reactions, the nucleophile will preferentially attack the less sterically hindered carbon atom of the aziridine ring. nih.gov This principle is fundamental in predicting the structure of the product in reactions involving asymmetrically substituted aziridines.

Beyond regioselectivity, steric effects also impact reaction rates and stereochemical control. researchgate.netnih.gov Bulky substituents at the carbon or nitrogen atoms can impede the approach of a nucleophile or a dipolarophile, thereby slowing down the reaction. dntb.gov.uanih.gov In the context of azomethine ylide cycloadditions, the steric bulk of substituents on both the ylide and the dipolarophile can influence the facial selectivity of the approach, determining whether an endo or exo product is formed. wikipedia.org Computational studies have shown that what is often termed "steric repulsion" is a complex interplay of electrostatic and orbital interactions, where the loss of attractive orbital interactions can be more significant than pure physical clashing in creating an activation barrier. nih.gov

| Reaction Type | Steric Factor | Observed Outcome | Reference |

|---|---|---|---|

| Nucleophilic Ring-Opening | Substituent size on ring carbons | Attack occurs at the least substituted carbon. | nih.gov |

| [3+2] Cycloaddition | Bulky groups on ylide or dipolarophile | Influences endo/exo selectivity and can lower reaction rates. | wikipedia.org |

| SN2 Reactions | Bulky substituents at the reaction center | Activation barrier increases due to loss of attractive orbital interactions, not solely increased steric repulsion. | nih.gov |

Solvent Effects on Reaction Outcomes

The choice of solvent can exert a significant influence on the kinetics, selectivity, and even the mechanistic pathway of reactions involving this compound. nih.gov The polarity of the solvent is a critical parameter; it can differentially stabilize the ground states, transition states, and intermediates of a reaction. For instance, in reactions proceeding through charged intermediates or polar transition states, polar solvents generally lead to rate acceleration compared to nonpolar solvents.

Systematic studies on other chemical systems have demonstrated that solvent properties like hydrogen-bond-donating ability can be crucial. nih.gov For reactions involving this compound, protic solvents (e.g., alcohols) could form hydrogen bonds with the nitrogen atom or the carbonyl oxygen of the ester group. Such interactions could alter the electron density and steric environment of the molecule, thereby influencing its reactivity and the selectivity of a transformation. For example, hydrogen bonding might enhance the electrophilicity of the ring carbons or stabilize a developing negative charge on an incoming nucleophile. Conversely, aprotic solvents, while potentially polar, would not engage in these specific hydrogen-bonding interactions, leading to different reaction outcomes. nih.gov

| Solvent Type | Key Properties | Potential Effect on Aziridine Reactions |

|---|---|---|

| Polar Protic (e.g., Methanol, Water) | High polarity, H-bond donor | Can stabilize charged intermediates and transition states; may alter reactivity through H-bonding with the aziridine N or ester C=O. nih.gov |

| Polar Aprotic (e.g., Acetonitrile, DMF) | High polarity, no H-bond donation | Stabilizes polar transition states without specific H-bonding to reactants. nih.gov Can lead to different selectivity compared to protic solvents. |

| Nonpolar (e.g., Hexane, Toluene) | Low polarity | Generally slower reaction rates for polar reactions; minimizes stabilization of charged species. |

Advanced Spectroscopic and Structural Characterization in Aziridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the basic carbon-hydrogen framework of a molecule.

For ethyl aziridin-1-ylacetate, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group and the aziridine (B145994) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. The four protons on the three-membered aziridine ring are expected to appear as a singlet or a complex multiplet in the 2.0-3.0 ppm region, depending on the specific electronic environment created by the N-aceto group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield. The carbons of the ethyl group and the aziridine ring appear at more shielded, upfield positions. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from ethyl acetate (B1210297) and N-substituted aziridines. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aziridine ring (-CH₂-CH₂-) | ~2.3 | s |

| Ethyl (-O-CH₂-) | 4.12 | q |

| Acetate (-CO-CH₂) | 3.5-3.8 | s |

This table is generated based on typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Ethyl (-O-CH₂-) | ~61 |

| Acetate (-CO-CH₂-) | ~45-50 |

| Aziridine ring (-CH₂-CH₂-) | ~28 |

This table is generated based on typical values for similar functional groups. chemicalbook.com

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. youtube.com This technique would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, confirming the assignments made in the 1D spectra. youtube.com For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~28 ppm, confirming both belong to the aziridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons over two or three bonds. youtube.com This is exceptionally useful for connecting different functional groups. In this compound, an HMBC experiment would show a correlation between the carbonyl carbon (~170 ppm) and the protons of the acetate methylene group and the aziridine ring protons, establishing the N-acyl linkage. It would also show a correlation from the ethyl methylene protons to the ester carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner.

For this compound (C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 129. The fragmentation pattern can be predicted based on the common fragmentation of esters and amines. libretexts.orgmiamioh.edu

Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 84, corresponding to [M - 45]⁺.

Loss of an ethyl radical (-CH₂CH₃): This would produce a fragment at m/z = 100, corresponding to [M - 29]⁺.

Cleavage of the C-N bond: Scission of the bond between the carbonyl group and the aziridine nitrogen could yield an acylium ion.

McLafferty Rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 129 | [C₆H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 100 | [C₄H₆NO₂]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 84 | [C₄H₆NO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 56 | [C₃H₆N]⁺ | Aziridinyl-methyl cation |

This table represents predicted fragmentation patterns based on established chemical principles. docbrown.infostackexchange.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds. To perform this analysis, a suitable single crystal of the compound is required.

While a crystal structure for this compound is not publicly available, analysis of related aziridine structures reveals key features. chemicalbook.com X-ray diffraction would precisely measure the C-N and C-C bond lengths within the strained three-membered ring and determine the planarity of the nitrogen atom. It would also reveal the conformation of the ethyl acetate substituent relative to the aziridine ring, providing insight into steric and electronic interactions. For chiral derivatives of this compound, X-ray crystallography would be the gold standard for assigning the absolute configuration (R/S) of stereocenters.

UV and Circular Dichroism (CD) Spectroscopy for Chiral Aziridines and Interactions

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The ester carbonyl group in this compound contains non-bonding electrons (n) and π-orbitals, leading to a weak n→π* transition. Based on data from ethyl acetate, this absorption is expected to occur in the far UV region, around 205-210 nm. sielc.com The aziridine ring itself does not possess significant UV absorption at wavelengths above 200 nm.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is itself achiral, CD spectroscopy would be indispensable for characterizing any chiral derivatives. A chiral aziridine would produce a characteristic CD spectrum, known as a Cotton effect, at the absorption wavelength of its chromophores. The sign and magnitude of the Cotton effect can be used to determine the absolute stereochemistry of the molecule and to study its interactions with other chiral molecules or biological targets.

Synthetic Utility of Aziridines, Including Ethyl Aziridin 1 Ylacetate, As Versatile Building Blocks

Construction of Nitrogen-Containing Heterocycles